molecular formula C16H15BrO2 B8209050 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde

Cat. No.: B8209050
M. Wt: 319.19 g/mol
InChI Key: OKYQCGFOMJQVPP-UHFFFAOYSA-N
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Description

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C16H15BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzaldehyde moiety through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde typically involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction proceeds under solvent-free conditions, making it an environmentally friendly approach. The brominated product is then subjected to further reactions to introduce the ethyl linkage and the benzaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzoic acid.

    Reduction: 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various biological molecules. The compound can participate in electrophilic aromatic substitution reactions, forming intermediates that interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the ethyl linkage.

    4-Bromo-3-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.

    4-Methoxybenzaldehyde: Lacks the bromine atom and ethyl linkage.

Uniqueness

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is unique due to the combination of its bromine, methoxy, and benzaldehyde groups connected through an ethyl linkage. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activity. This compound, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, may exhibit unique pharmacological properties that warrant investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18BrO2\text{C}_{17}\text{H}_{18}\text{BrO}_2

This structure includes:

  • A bromine atom, which can enhance biological activity through interactions with biological targets.
  • A methoxy group that may influence solubility and reactivity.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance binding affinity, potentially modulating enzymatic activities or receptor functions. For instance, benzaldehyde derivatives have been noted for their roles in various biochemical pathways, including:

  • Suzuki–Miyaura cross-coupling reactions , which are important in drug development.
  • Free radical reactions , which may lead to oxidative stress or cellular signaling changes.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For example, derivatives with bromine substitutions have shown enhanced activity against various bacterial strains. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact antibacterial efficacy.

CompoundBacterial StrainZone of Inhibition (mm)
4-Bromo-3-methoxyphenyl derivativeStaphylococcus aureus24
4-Bromo-3-methoxyphenyl derivativeEscherichia coli21

Antioxidant Activity

Compounds similar to this compound have been evaluated for their antioxidant properties. These studies often measure the ability to scavenge free radicals or inhibit lipid peroxidation. For instance, certain derivatives have demonstrated significant protective effects against oxidative stress in neuronal cells.

Case Studies

  • Antioxidant Evaluation : A study assessed the neuroprotective effects of compounds containing similar structural motifs. The results indicated that these compounds could reduce cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of related compounds. The findings revealed that modifications in the phenyl ring significantly influenced antimicrobial activity, with certain substitutions leading to increased effectiveness against resistant strains.

Properties

IUPAC Name

4-[1-(3-bromo-4-methoxyphenyl)ethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11(13-5-3-12(10-18)4-6-13)14-7-8-16(19-2)15(17)9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQCGFOMJQVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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